5-Thiazolecarboxamide, 4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)-
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Overview
Description
5-Thiazolecarboxamide, 4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)- is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds . The compound’s structure includes a thiazole ring substituted with a 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties .
Preparation Methods
The synthesis of 5-Thiazolecarboxamide, 4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)- involves several key steps:
Condensation Reaction: The initial step involves the condensation of appropriate starting materials to form the thiazole ring.
Coupling Reaction: The 3,4,5-trimethoxyphenyl group is introduced through a coupling reaction with the thiazole intermediate.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
5-Thiazolecarboxamide, 4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 and C-2 positions.
Common Reagents: Common reagents include acids, bases, and various organic solvents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Thiazolecarboxamide, 4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxamide, 4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets:
Comparison with Similar Compounds
5-Thiazolecarboxamide, 4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)- can be compared with other thiazole derivatives:
Properties
CAS No. |
82875-37-4 |
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Molecular Formula |
C17H22N2O4S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-methyl-N-propyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H22N2O4S/c1-6-7-18-16(20)15-10(2)19-17(24-15)11-8-12(21-3)14(23-5)13(9-11)22-4/h8-9H,6-7H2,1-5H3,(H,18,20) |
InChI Key |
QCDDOTXBQFZCPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C |
Origin of Product |
United States |
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